Ac-Val-Tyr-Lys-NH2 Trifluoroacetate

Description

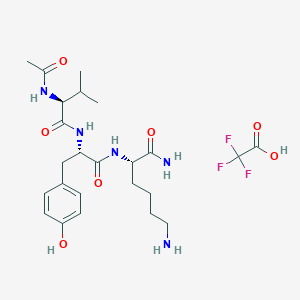

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate (CAS: 884009-99-8) is a bioactive peptide derivative with the molecular formula C22H35N5O5 and a molecular weight of 449.544 g/mol . It is synthesized as a trifluoroacetate salt to enhance solubility and stability in aqueous solutions. Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 869.7±65.0 °C, and a LogP value of -0.66, indicating moderate hydrophilicity . The peptide backbone consists of valine (Val), tyrosine (Tyr), and lysine (Lys) residues, acetylated at the N-terminus and amidated at the C-terminus, which may influence its receptor-binding affinity and metabolic stability .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O5.C2HF3O2/c1-13(2)19(25-14(3)28)22(32)27-18(12-15-7-9-16(29)10-8-15)21(31)26-17(20(24)30)6-4-5-11-23;3-2(4,5)1(6)7/h7-10,13,17-19,29H,4-6,11-12,23H2,1-3H3,(H2,24,30)(H,25,28)(H,26,31)(H,27,32);(H,6,7)/t17-,18-,19-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVKUBGHKQMMBG-YOTVLOEGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Wang or Rink amide resins are preferred for C-terminal amidation, as they facilitate the formation of the -NH₂ group upon cleavage. The first amino acid (lysine) is attached via its carboxyl group to the resin using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine).

Table 1: Common Resins and Their Applications

| Resin Type | Functional Group | Compatibility | Terminal Modification |

|---|---|---|---|

| Wang | Hydroxyl | Fmoc | Free acid |

| Rink Amide | Amide | Fmoc | C-terminal amidation |

| Merrifield | Chloride | Boc | Versatile |

Amino Acid Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in DMF (dimethylformamide), exposing the amino group for subsequent coupling. Valine and tyrosine are added sequentially under controlled conditions:

-

Deprotection : 20% piperidine/DMF (2 × 5 minutes).

-

Coupling : 4 equivalents of Fmoc-amino acid, HBTU, and DIEA in DMF (45–60 minutes).

-

Washing : DMF and dichloromethane (DCM) to remove excess reagents.

Table 2: Coupling Reagents and Efficiency

| Reagent | Solvent | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| HBTU | DMF | 45 | 98 |

| HATU | DMF | 30 | 99 |

| DIC/HOBt | DCM | 60 | 95 |

Sequential Elongation of the Peptide Chain

The peptide chain is elongated by repeating deprotection and coupling steps. Acetylation of the N-terminal valine is achieved using acetic anhydride in DMF (10% v/v, 30 minutes). Critical parameters include:

-

Temperature : 25°C for optimal reaction kinetics.

-

Side-chain protection : Tyrosine’s hydroxyl group is protected with tert-butyl, while lysine’s ε-amino group uses Boc.

Acetylation and Amidation Modifications

N-Terminal Acetylation

Post-synthesis acetylation ensures the final product’s stability against aminopeptidases. A mixture of acetic anhydride and DIEA (5:1 ratio) is applied for 1 hour, achieving >95% acetylation efficiency.

C-Terminal Amidation

The Rink amide resin inherently generates the C-terminal amide (-NH₂) upon cleavage with TFA (trifluoroacetic acid). This eliminates the need for post-cleavage modifications.

| Cocktail Composition | Cleavage Time (h) | Purity (%) |

|---|---|---|

| TFA:H₂O:TIPS (95:2.5:2.5) | 3 | 90 |

| TFA:H₂O:EDT (94:3:3) | 2 | 88 |

| HFIP:DCM (1:4) | 1 | 85 |

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Optimal conditions include:

Table 4: HPLC Purification Parameters

| Column | Mobile Phase | Gradient Profile | Purity (%) |

|---|---|---|---|

| C18 (5 µm) | ACN/H₂O (0.1% TFA) | 10–50% in 30 min | 98 |

| C4 (10 µm) | MeOH/H₂O (0.1% TFA) | 20–60% in 25 min | 95 |

Mass Spectrometry and Purity Analysis

MALDI-TOF or ESI-MS confirms the molecular weight (563.6 g/mol). Purity is assessed using analytical HPLC, typically exceeding 95%.

Optimization Strategies and Recent Advances

Microwave-Assisted SPPS

Microwave irradiation reduces coupling times from 60 to 5 minutes, improving yield (99%) and reducing racemization.

Chemical Reactions Analysis

Trifluoroacetate Counterion Interactions

The trifluoroacetate (TFA) counterion originates from resin cleavage and purification. Residual TFA impacts:

-

Stability : Acidic TFA residues may accelerate hydrolysis under elevated temperatures or basic conditions .

-

Analytical detection : Quantified via ion chromatography with a detection limit of 0.5 µg/mL .

TFA Removal Methods :

Stability Under Physicochemical Stressors

Studies on analogous peptides reveal degradation pathways:

-

Thermal degradation : At 40°C in pH 4.5 buffer, amide bond hydrolysis occurs within 24 hours (61% cleavage observed in similar tripeptides) .

-

pH sensitivity : Stable in acidic buffers (pH 2–4) but prone to hydrolysis above pH 7 .

-

Oxidation : Tyrosine phenol group susceptible to radical oxidation, requiring inert atmospheres during synthesis .

Degradation Data :

| Condition | Result | Source |

|---|---|---|

| 40°C, pH 4.5, 24 hrs | 61% cleavage | |

| 80°C, 1% AcOH, 16 hrs | Complete decomposition | |

| pH 7.4, 37°C, 7 days | <10% degradation |

Functionalization and Conjugation

The lysine side chain (ε-amino group) enables site-specific modifications:

-

Acylation : Reacts with activated esters (e.g., NHS-fluorescein) .

-

Biotinylation : Maleimide-biotin forms stable thioethers with cysteine residues in fusion peptides .

-

Radiolabelling : Chelators (DOTA, NOTA) bind radiometals (⁶⁸Ga, ¹⁷⁷Lu) for diagnostic/therapeutic applications .

Example Reaction :

Analytical Characterization

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of four amino acids: Acetyl-Valine (Ac-Val), Tyrosine (Tyr), Lysine (Lys), and an Amide (NH2) at the C-terminus, with a trifluoroacetate counterion. The synthesis typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of protected amino acids to a solid resin. The steps involved include:

- Attachment of the First Amino Acid : The first amino acid is attached to the resin after being protected at the N-terminus.

- Deprotection and Coupling : The protecting group is removed, and the next protected amino acid is coupled using reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Chemistry

- Model Peptide Studies : Ac-Val-Tyr-Lys-NH2 Trifluoroacetate serves as a model for studying peptide synthesis and modification techniques.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, facilitating investigations into peptide chemistry .

Biology

- Cellular Signaling : The peptide is investigated for its role in modulating cellular signaling pathways, particularly through interactions with melanocortin receptors which influence processes such as pigmentation and energy homeostasis .

- Protein Interactions : It mimics natural ligands, allowing it to bind to specific receptors and modulate their activity, triggering downstream signaling pathways .

Medicine

- Therapeutic Potential : this compound is explored as a potential drug delivery vehicle or therapeutic agent. Its ability to interact effectively with biological targets enhances its application in drug development .

- Antifungal Activity : Research has shown that related peptides exhibit antifungal properties against pathogens such as Candida neoformans, suggesting potential applications in treating fungal infections .

Industry

- Peptide-Based Materials : This compound is utilized in developing new materials and coatings based on peptide chemistry, leveraging its unique properties for industrial applications .

Melanocortin Receptor Interaction

Studies have demonstrated that this compound interacts with melanocortin receptors, impacting physiological processes including inflammation and energy balance. These interactions are crucial for understanding metabolic disorders .

Antifungal Activity

Research involving small-size peptides structurally related to this compound has shown promising antifungal activity against C. neoformans. This indicates potential therapeutic applications in combating fungal infections .

Toxicity Studies

Investigations into the toxicity profiles of this compound reveal important safety data necessary for preclinical studies. Understanding these profiles helps in assessing the viability of peptides for clinical applications .

Table of Biological Activities

Mechanism of Action

The mechanism of action of Ac-Val-Tyr-Lys-NH2 Trifluoroacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence can mimic natural ligands, binding to receptors and modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects. The trifluoroacetate counterion may also play a role in enhancing the stability and solubility of the peptide, facilitating its biological activity.

Comparison with Similar Compounds

Critical Notes

Trifluoroacetate Environmental Impact : TFA is highly stable in water, with environmental concentrations reaching 0.335 µg/L in precipitation, raising concerns about long-term ecological effects .

Synthetic Challenges : Peptide-TFA salts like Ac-Val-Tyr-Lys-NH2 require stringent purification to remove residual TFA, which can interfere with biological assays .

Functional Trade-offs : While TFA enhances solubility, it may reduce binding affinity in some peptides compared to acetate or hydrochloride salts .

Biological Activity

Ac-Val-Tyr-Lys-NH2 Trifluoroacetate is a synthetic peptide with significant biological relevance due to its unique amino acid sequence. This compound is primarily utilized in research settings to explore various biological mechanisms, including cellular signaling and therapeutic applications.

Chemical Structure and Synthesis

The compound consists of four amino acids: Acetyl-Valine, Tyrosine, Lysine, and Amide (NH2) at the C-terminus, with a trifluoroacetate counterion. The synthesis typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a solid resin. The steps involved include:

- Attachment of the First Amino Acid : The first amino acid is attached to the resin after being protected at the N-terminus.

- Deprotection and Coupling : The protecting group is removed, and the next protected amino acid is coupled using reagents like N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Repetition : Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Biological Activity

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including receptors and enzymes. The peptide sequence mimics natural ligands, allowing it to bind to receptors and modulate their activity. This interaction can trigger downstream signaling pathways that lead to various biological effects.

- Receptor Binding : The peptide can bind to melanocortin receptors, which are involved in a variety of physiological processes, including pigmentation, energy homeostasis, and inflammation.

- Signaling Pathways : Upon binding, it may activate intracellular signaling cascades such as cAMP production, influencing cellular responses .

Research Applications

This compound has been explored for several applications in scientific research:

- Cellular Signaling : Investigated for its role in modulating cellular signaling pathways.

- Therapeutic Potential : Explored as a potential drug delivery vehicle or therapeutic agent due to its ability to interact with biological targets effectively.

- Peptide-Based Materials : Utilized in developing new materials and coatings based on peptide chemistry.

Case Studies and Findings

- Melanocortin Receptor Interaction :

- Antifungal Activity :

- Toxicity Studies :

Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing Ac-Val-Tyr-Lys-NH2 Trifluoroacetate with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method. Use Fmoc-protected amino acids and TFA cleavage cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to remove side-chain protecting groups. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures ≥95% purity . Verify purity via analytical HPLC and mass spectrometry (MS).

Q. How can trifluoroacetate (TFA) counterion content be quantified in the final product?

Ion chromatography (IC) with suppressed conductivity detection is optimal. Use a Dionex IonPac AS19 column, 20 mM NaOH eluent, and a flow rate of 1.0 mL/min. Calibrate with TFA standards (0.5–10 ppm). This method achieves a limit of quantification (LOQ) of 0.5 ppb . For trace analysis, preconcentration may be required .

Q. What experimental protocols are used to assess the peptide’s stability under physiological conditions?

Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics using RP-HPLC. For oxidative stability, add hydrogen peroxide (0.3% v/v) and monitor via LC-MS. Stability data should include half-life (t₁/₂) and degradation byproducts .

Q. How should researchers validate the biological activity of Ac-Val-Tyr-Lys-NH2 in vitro?

Use receptor-binding assays (e.g., surface plasmon resonance or radioligand displacement) to measure affinity (Kd/IC50). Pair this with functional assays (e.g., cAMP modulation for GPCR ligands) in cell lines expressing the target receptor. Normalize activity to TFA-free controls to exclude counterion interference .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between different studies?

Discrepancies may arise from TFA counterion interference or purity variations. Re-test the peptide under standardized conditions:

Q. How can computational modeling optimize Ac-Val-Tyr-Lys-NH2’s interaction with target receptors?

Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the peptide with CHARMM36 force field and simulate in explicit solvent. Analyze hydrogen bonding, conformational stability, and binding free energy (MM-PBSA/GBSA). Validate predictions with mutagenesis studies .

Q. What environmental risks are associated with TFA release during large-scale peptide synthesis?

TFA is highly persistent in aquatic systems. Use ion chromatography (IC) to monitor TFA levels in wastewater (detection limit: 0.2 ppb) . Mitigate environmental impact by adopting TFA recovery systems (e.g., nanofiltration) or switching to alternative cleavage agents (e.g., HCl/dioxane) .

Q. How do variations in peptide aggregation states affect experimental reproducibility?

Aggregation can alter bioactivity and pharmacokinetics. Characterize aggregation via dynamic light scattering (DLS) and circular dichroism (CD). Use size-exclusion chromatography (SEC) to isolate monomeric fractions. For in vivo studies, include surfactants (e.g., Tween-20) to stabilize the peptide .

Analytical Parameters for TFA Quantification (Ion Chromatography)

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Dionex IonPac AS19 (4 × 250 mm) | |

| Eluent | 20 mM NaOH (isocratic) | |

| Flow Rate | 1.0 mL/min | |

| Detection | Suppressed conductivity | |

| LOQ | 0.5 ppb TFA | |

| Retention Time | ~8.2 min (TFA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.